molecular formula C15H13NO4 B5236732 (10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

Cat. No.: B5236732
M. Wt: 271.27 g/mol
InChI Key: UEPNTIKJHCEBLN-CLFYSBASSA-N
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Description

(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is a complex organic compound with a unique structure that includes a pyranochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione typically involves multi-step organic reactions One common method includes the condensation of 4-hydroxycoumarin with an appropriate aldehyde under basic conditions to form the pyranochromene core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aminomethylidene group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione involves its interaction with molecular targets such as enzymes or receptors. The aminomethylidene group can form hydrogen bonds or electrostatic interactions with these targets, leading to biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is unique due to its pyranochromene core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

(10Z)-10-(aminomethylidene)-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-15(2)14(18)9(7-16)12-10(20-15)5-3-8-4-6-11(17)19-13(8)12/h3-7H,16H2,1-2H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNTIKJHCEBLN-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=CN)C2=C(O1)C=CC3=C2OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)/C(=C\N)/C2=C(O1)C=CC3=C2OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 2
Reactant of Route 2
(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 3
(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 4
(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 5
(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 6
(10Z)-10-(aminomethylidene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

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